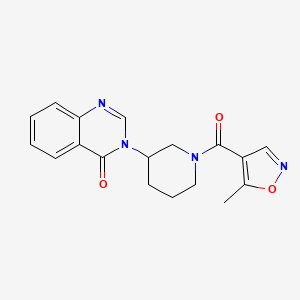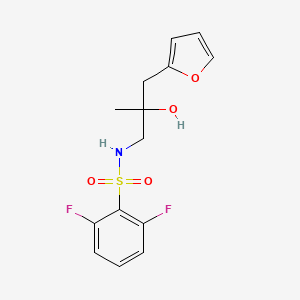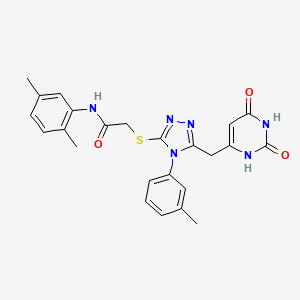![molecular formula C17H19N5O4S B2790007 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine CAS No. 1396681-10-9](/img/structure/B2790007.png)
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine: is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrazolo[1,5-a]pyridine moiety, and a dimethylisoxazole group. These structural features contribute to its potential as a therapeutic agent, particularly in the treatment of various diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine involves multiple steps, each requiring specific reagents and conditionsThe final step typically involves the sulfonylation of the piperazine ring with the dimethylisoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions are optimized to achieve maximum efficiency, often involving the use of catalysts and controlled temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the piperazine ring and the pyrazolo[1,5-a]pyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions often require a base and are conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. It is being studied for its ability to modulate biological pathways involved in disease processes .
Medicine
In medicine, this compound is being investigated for its therapeutic potential in treating cancer, inflammation, and neurological disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
Industrially, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of applications .
Mécanisme D'action
The mechanism of action of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and thereby influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,5-Dimethylisoxazol-4-yl)benzylphthalazin-1(2H)-one: Another compound with a similar isoxazole group, known for its BRD4 inhibitory activity.
Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrazolo core, used in various medicinal chemistry applications.
Imidazole-containing compounds: These compounds share some structural similarities and are known for their antimicrobial potential.
Uniqueness
What sets 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and industrial applications.
Propriétés
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-12-16(13(2)26-19-12)27(24,25)21-9-7-20(8-10-21)17(23)14-11-18-22-6-4-3-5-15(14)22/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMPXQKREYPPBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(diphenylphosphoroso)[(4-methylphenyl)amino]methyl]phenol](/img/structure/B2789924.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2789927.png)


![tert-butyl N-[N'-[2-(2-hydroxyethoxy)ethyl]-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate](/img/structure/B2789931.png)
![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2789933.png)

![ethyl 4-[[(Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2789935.png)

![1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine](/img/structure/B2789937.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2789938.png)

![8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2789943.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2789945.png)
